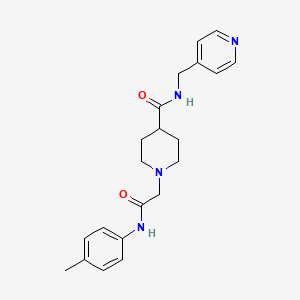![molecular formula C16H20N4O3S B2675277 (1R,5S)-8-((2-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320852-28-4](/img/structure/B2675277.png)
(1R,5S)-8-((2-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,5S)-8-((2-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-8-((2-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-8-((2-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chiral Catalysts in Enantioselective Synthesis
Compounds similar to the specified chemical structure have been utilized as chiral catalysts in the enantioselective synthesis of organic molecules. For example, oxazaphospholidine-borane complexes, which share structural similarities, are used as catalysts in the enantioselective borane reduction of ketones. This demonstrates the potential of these compounds in facilitating asymmetric synthesis, which is crucial for producing enantiomerically pure substances in pharmaceuticals and agrochemicals (Brunel et al., 1994).
Structural and Reactivity Studies
The gold(III) tetrachloride salt of L-cocaine, containing a structure that is related to the query compound, has been investigated to understand the interactions between the protonated nitrogen atom and other groups within the molecule. This research helps in comprehending the molecular structure and reactivity of such complex organic compounds (Wood et al., 2007).
Novel Synthetic Routes and Drug Development
Compounds with the azabicyclo[3.2.1]octane core have been synthesized through innovative methods for potential applications in drug development. For instance, the synthesis of 6-azabicyclo[3.2.1]octane ring systems via semipinacol rearrangement represents a novel approach in the creation of biologically active molecules, indicating the importance of such structures in medicinal chemistry (Grainger et al., 2012).
Material Science Applications
In material science, hetero bicyclic compounds have been used as reducing and stabilizing agents for the synthesis of nanoparticles. This demonstrates the versatility of these compounds in facilitating nanomaterial synthesis, which has applications in electronics, catalysis, and medical imaging (Pushpanathan & Kumar, 2014).
Organic Synthesis and Chemical Transformations
The chemical structure of interest and its analogs have been utilized in various organic synthesis and transformation processes. For example, the preparation of triazenes from cyclic amines shows the reactivity and potential of these compounds in constructing complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Rivera & González-Salas, 2010).
properties
IUPAC Name |
8-(2-methoxyphenyl)sulfonyl-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-23-15-4-2-3-5-16(15)24(21,22)20-12-6-7-13(20)9-14(8-12)19-11-17-10-18-19/h2-5,10-14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPFOZPMRPSDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2C3CCC2CC(C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-((2-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

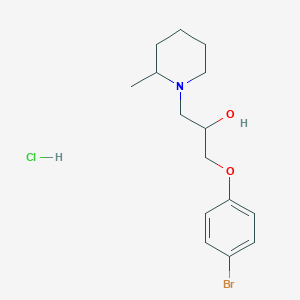
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2675197.png)
![(2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B2675201.png)
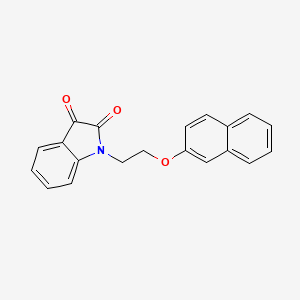
![N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2675203.png)
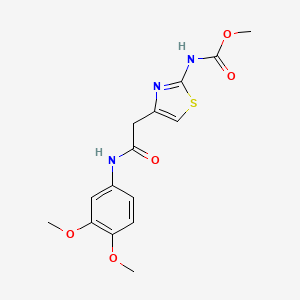
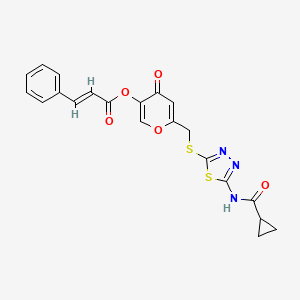

![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid](/img/structure/B2675209.png)
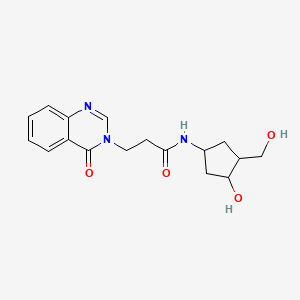
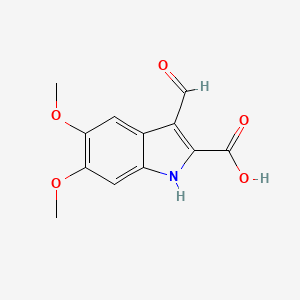
![N-(2,4-dimethoxyphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2675215.png)
